tert-Butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)-1-piperazinecarboxylate
Overview
Description
Tert-Butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)-1-piperazinecarboxylate, also known as TCB-2, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and neurological processes. TCB-2 has gained significant attention from the scientific community due to its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches
The synthesis of tert-butyl piperazine derivatives involves condensation reactions and nucleophilic substitution, demonstrating the compound's role as a versatile intermediate in organic chemistry. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process, highlighting the compound's utility in creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Crystal and Molecular Structure
The crystal and molecular structures of tert-butyl piperazine derivatives have been elucidated through X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into the compound's geometric parameters and intermolecular interactions (C. Mamat, Anke Flemming, & M. Köckerling, 2012).
Biological Evaluations
Antimicrobial and Antifungal Activities
Various tert-butyl piperazine derivatives have been screened for antimicrobial and antifungal activities. For example, compounds with thiadiazolo[2,3-c][1,2,4]triazin-4-one structures showed notable mosquito larvicidal and antifungal activities, underscoring their potential as bioactive agents (J. ChandraprabhaV. et al., 2021).
Insecticidal Activity
N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole have been designed and synthesized, displaying promising insecticidal activities against specific pests. This highlights the compound's potential in developing environmentally benign pest regulators (Huan Wang et al., 2011).
Material Science
Stabilization of Fuels
tert-Butyl piperazine derivatives have been studied for their potential in stabilizing ecologically clean diesel fuel through combinations with metal deactivators. This application underscores the compound's utility in enhancing the stability of fuel formulations (V. N. Koshelev et al., 1996).
properties
IUPAC Name |
tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-8(12)13-19-14-9/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQDADMBRVIKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NSN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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